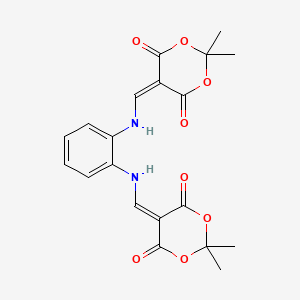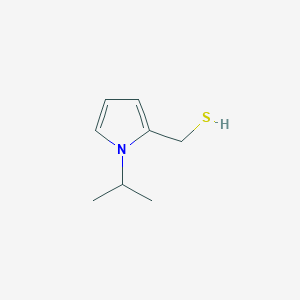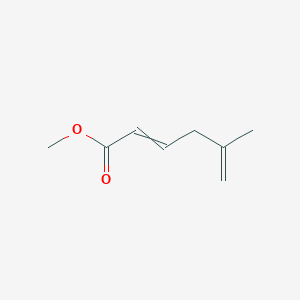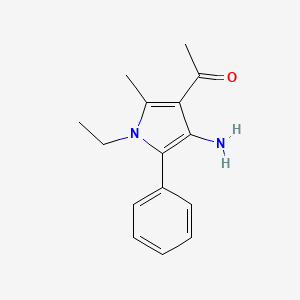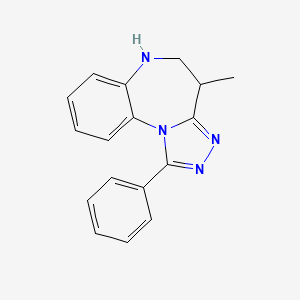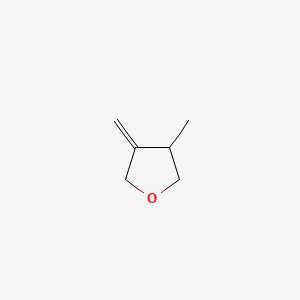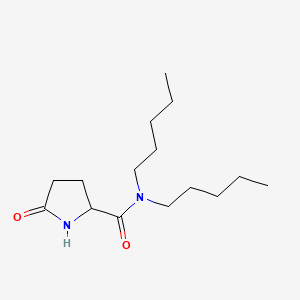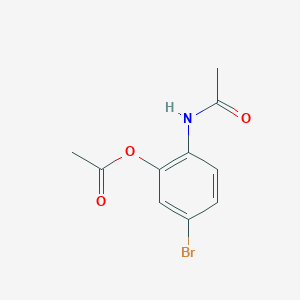
Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate is a chemical compound with the molecular formula C9H19NaO5S and a molecular weight of 262.30 g/mol . This compound is known for its unique structural properties, which include a sulfonate group, a hydroxy group, and a 1,3-dimethylbutoxy moiety. It is used in various industrial and research applications due to its chemical reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate typically involves the reaction of 1,3-dimethylbutanol with epichlorohydrin, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Temperature: Typically conducted at room temperature to 50°C.
Solvent: Commonly uses solvents like dichloromethane or toluene.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: High-purity 1,3-dimethylbutanol and epichlorohydrin.
Reaction Control: Automated systems to monitor temperature, pressure, and pH.
Purification: Techniques such as distillation and crystallization to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield alcohols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfonic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate is utilized in several scientific research fields:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in studies involving cell membrane permeability and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Applied in the production of detergents, personal care products, and as an additive in lubricants.
Wirkmechanismus
The mechanism by which Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The sulfonate group enhances its solubility and reactivity, allowing it to:
Disrupt Cell Membranes: By integrating into lipid bilayers, it can alter membrane fluidity and permeability.
Protein Binding: The hydroxy and sulfonate groups can form hydrogen bonds and ionic interactions with proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
- Sodium bis(1,3-dimethylbutyl) sulfosuccinate
- 6PPD (N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine)
Comparison:
- Sodium bis(1,3-dimethylbutyl) sulfosuccinate: Similar in having a sulfonate group but differs in its application as a polymerization agent.
- 6PPD: Used primarily as a rubber antiozonant, it shares the 1,3-dimethylbutyl moiety but has different functional groups and applications.
Uniqueness: Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate is unique due to its combination of a hydroxy group and a sulfonate group, which imparts distinct chemical reactivity and solubility properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
61048-75-7 |
|---|---|
Molekularformel |
C9H19NaO5S |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
sodium;2-hydroxy-3-(4-methylpentan-2-yloxy)propane-1-sulfonate |
InChI |
InChI=1S/C9H20O5S.Na/c1-7(2)4-8(3)14-5-9(10)6-15(11,12)13;/h7-10H,4-6H2,1-3H3,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
KHQLEULGTHCUGT-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CC(C)OCC(CS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]-](/img/structure/B13956023.png)

